molecular formula C20H19Cl4N3O3 B2661999 N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide CAS No. 339276-42-5

N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide

Cat. No.: B2661999
CAS No.: 339276-42-5
M. Wt: 491.19
InChI Key: DIZVJZNHVZDZCO-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline and 3-methoxypropylamine. The reaction conditions may involve:

    Condensation reactions: Combining the amines with appropriate aldehydes or ketones.

    Catalysts: Using acid or base catalysts to facilitate the reaction.

    Solvents: Employing solvents like ethanol or methanol to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form corresponding oxides.

    Reduction: Using reducing agents to convert the compound into its reduced form.

    Substitution: Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, dichloromethane, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Investigating its effects on biological systems, possibly as an enzyme inhibitor or activator.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dichlorophenyl)urea
  • N,N’-bis(2,4-dichlorophenyl)thiourea
  • N,N’-bis(2,4-dichlorophenyl)acetamide

Uniqueness

N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest.

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl4N3O3/c1-30-8-2-7-25-11-14(19(28)26-17-5-3-12(21)9-15(17)23)20(29)27-18-6-4-13(22)10-16(18)24/h3-6,9-11,25H,2,7-8H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZVJZNHVZDZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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